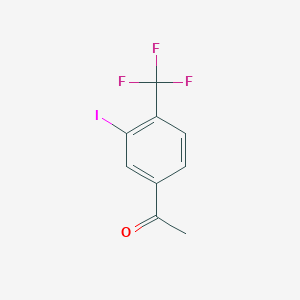

3'-Iodo-4'-(trifluoromethyl)acetophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3'-Iodo-4'-(trifluoromethyl)acetophenone is a substituted acetophenone derivative featuring an iodine atom at the 3'-position and a trifluoromethyl (-CF₃) group at the 4'-position of the aromatic ring. Substituted acetophenones are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. The iodine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the electron-withdrawing -CF₃ group influences electronic properties and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Iodo-4’-(trifluoromethyl)acetophenone typically involves the iodination of 4’-(trifluoromethyl)acetophenone. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of 3’-Iodo-4’-(trifluoromethyl)acetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3’-Iodo-4’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and ligands in organic solvents.

Major Products

Substitution: Formation of substituted acetophenones.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Pharmaceutical Applications

Drug Development : 3'-Iodo-4'-(trifluoromethyl)acetophenone is utilized as an intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical for drug efficacy. Recent studies have highlighted its role in developing anti-inflammatory and analgesic drugs, as well as potential anticancer agents.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown the ability to induce apoptosis through caspase activation pathways.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | Not specified | Induces apoptosis via caspase activation |

| Cisplatin | 10 | DNA cross-linking leading to apoptosis |

Material Science

Advanced Materials : The compound is employed in the formulation of polymers and coatings due to its enhanced chemical resistance and durability attributed to the trifluoromethyl group. This characteristic makes it suitable for applications requiring high-performance materials resistant to solvents and thermal degradation.

Example Application

In material science, this compound has been used to develop coatings that provide superior protection against environmental factors, thereby extending the lifespan of underlying materials.

Agrochemical Applications

Synthesis of Agrochemicals : The compound plays a role in synthesizing various agrochemicals, including herbicides and fungicides. Its unique properties allow for improved selectivity and efficacy in pest control formulations.

Case Study: Herbicide Development

Research has demonstrated that derivatives containing the trifluoromethyl group enhance the biological activity of herbicides, allowing for lower application rates while maintaining effectiveness against target weeds.

Research on Fluorinated Compounds

Exploration of Fluorinated Compounds : The compound is significant in research focused on fluorinated compounds due to their unique reactivity and stability. Studies often explore how these properties can be harnessed for developing new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3’-Iodo-4’-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethyl-Substituted Acetophenones

- 3'-(Trifluoromethyl)acetophenone (CAS 349-76-8): Exhibits a boiling point of 198–200°C and a density of 1.235 g/cm³. Its synthesis often involves Friedel-Crafts acylation or halogenation followed by trifluoromethylation .

- 4'-(Trifluoromethyl)acetophenone (CAS 709-63-7): A solid at room temperature (mp 30–33°C), highlighting the impact of substituent position on physical properties. The para-CF₃ group enhances steric hindrance compared to the meta isomer .

Halogen-Substituted Analogs

- 4'-Iodoacetophenone (CAS 13329-40-3): Molecular weight 246.05 g/mol. Reacts efficiently in cross-coupling reactions (95% yield with [Cp*Ru(CH₃CN)₃]OTf and NaI at 120°C) due to the iodine's leaving-group capability .

- 3'-Chloro-4'-fluoroacetophenone (CAS 2923-66-2): Molecular weight 172.58 g/mol. The electron-withdrawing Cl and F substituents increase reactivity toward nucleophilic aromatic substitution compared to iodine analogs .

Functional Group Variants

- 3'-Fluoro-4'-hydroxyacetophenone (CAS 403-14-5): The hydroxyl group introduces hydrogen-bonding capacity, altering solubility and reactivity compared to halogenated derivatives .

- 4'-Methoxy-3'-(trifluoromethyl)acetophenone (CAS 149105-10-2): The electron-donating methoxy (-OCH₃) group counterbalances the electron-withdrawing -CF₃, modulating electronic effects in catalytic reactions .

Comparative Data Table

*Theoretical data inferred from structural analogs.

Key Research Findings

Synthetic Flexibility: Iodo-substituted acetophenones like 4'-Iodoacetophenone exhibit high yields in cross-coupling reactions (e.g., 95% with Ru catalysts), whereas trifluoromethyl derivatives are more suited for electrophilic substitutions due to -CF₃’s electron-withdrawing nature .

Electronic Effects: The -CF₃ group reduces electron density at the aromatic ring, directing reactions to specific positions. For example, in 3'-(Trifluoromethyl)acetophenone, the meta-CF₃ group deactivates the ring, favoring para-substitution in subsequent reactions .

Biological Activity

3'-Iodo-4'-(trifluoromethyl)acetophenone (CAS No. 1823494-65-0) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H6F3I |

| Molecular Weight | 292.05 g/mol |

| IUPAC Name | 3-iodo-4-(trifluoromethyl)acetophenone |

| SMILES | CC(=O)c1ccc(I)cc(c1)C(F)(F)F |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's interaction with cellular membranes and proteins. The iodine substituent may also play a role in modulating the compound's reactivity and binding affinity to target sites.

Anticancer Activity

Research has indicated that compounds featuring similar structural motifs exhibit significant anticancer properties. For instance, studies on related acetophenone derivatives have shown that they can disrupt microtubule dynamics by binding to the colchicine site of tubulin polymerization, leading to apoptosis in cancer cells .

Case Study: Antiproliferative Effects

In vitro studies have demonstrated that derivatives of acetophenone can exhibit potent antiproliferative effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast (MCF-7) and colon (HT-29) cancer cell lines .

Antimicrobial Activity

The antimicrobial potential of trifluoromethyl-substituted compounds has been explored in several studies. The presence of the trifluoromethyl group is believed to enhance the antibacterial activity against Gram-positive and Gram-negative bacteria due to increased membrane permeability .

Table: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| 3'-Iodoacetophenone | Escherichia coli | 64 µg/mL |

| Trifluoroacetophenone | Pseudomonas aeruginosa | 16 µg/mL |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The introduction of electron-withdrawing groups like trifluoromethyl enhances its reactivity and may improve its binding affinity to biological targets. Conversely, modifications that increase steric hindrance can reduce activity.

Toxicity Studies

Preliminary toxicity assessments suggest that while certain derivatives exhibit promising bioactivity, they may also possess cytotoxic effects on normal human cells. For instance, compounds similar to this compound have been shown to have a GI50 value indicating moderate cytotoxicity against peripheral blood lymphocytes (PBL), suggesting a need for further optimization to enhance selectivity for malignant cells over healthy ones .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for preparing 3'-Iodo-4'-(trifluoromethyl)acetophenone, and how can reaction conditions be tailored to maximize yield?

Methodological Answer: Synthesis involves sequential introduction of iodine and trifluoromethyl groups. For the trifluoromethyl moiety, radical trifluoromethylation using CF₃I/Cu catalysis or electrophilic substitution with CF₃COCl under Friedel-Crafts conditions is effective. Iodination can be achieved via iododesilylation (using TMS-protected precursors) or electrophilic iodination (I₂/HNO₃/H₂SO₄). Key optimizations include:

- Temperature control (0–25°C for iodine stability).

- Stoichiometric excess of CF₃ reagents to avoid incomplete substitution.

- Use of anhydrous solvents (e.g., DCM) to prevent hydrolysis. Monitor progress via GC-MS or ¹⁹F NMR to track CF₃ incorporation .

Q. How can NMR and IR spectroscopy reliably confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : The acetyl group (COCH₃) appears as a singlet at δ ~2.6 ppm. Aromatic protons near iodine and CF₃ exhibit deshielding:

- Ortho to I: δ 7.8–8.2 ppm (doublet, J = 8–10 Hz).

- Para to CF₃: δ 7.5–7.7 ppm (multiplet due to coupling with F).

- ¹³C NMR : CF₃ carbon shows a quartet (~δ 123 ppm, J = 35 Hz via ¹⁹F-¹³C coupling). The iodine-bearing carbon is deshielded to δ ~140 ppm.

- IR : Strong C=O stretch at 1680–1700 cm⁻¹; C-F stretches (CF₃) at 1150–1250 cm⁻¹. Cross-validate with computational data (e.g., NIST InChIKey: ABXGMGUHGLQMAW for analogous CF₃-acetophenones) .

Advanced Research Questions

Q. How do electronic effects of iodine and CF₃ substituents influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The CF₃ group is a strong electron-withdrawing group (EWG) that deactivates the ring, while iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions. To assess reactivity:

- Perform Hammett analysis using substituent constants (σₚ for CF₃ = +0.54; σₘ for I = +0.35).

- Optimize catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) to stabilize transient Pd complexes.

- Monitor regioselectivity via LC-MS; para-iodo substitution may favor coupling at the CF₃-adjacent position .

Q. What strategies resolve discrepancies in reported melting points or crystallinity for halogenated acetophenones?

Methodological Answer: Variations arise from polymorphism or solvent impurities. Mitigate by:

- Recrystallization from mixed solvents (e.g., EtOAc/hexane) to isolate stable polymorphs.

- DSC analysis to identify phase transitions.

- Single-crystal X-ray diffraction (SCXRD) with heavy-atom effects (I enhances scattering). For 3'-Iodo derivatives, use low-temperature (100 K) data collection to reduce thermal noise .

Q. How can computational chemistry predict the electron affinity (EA) of this compound for radical reaction studies?

Methodological Answer: EA correlates with substituent electronegativity. Use DFT (B3LYP/6-311++G**) to calculate:

- LUMO energy: Lower LUMO (higher EA) expected due to CF₃ and I.

- Compare with experimental EA data for analogous compounds (e.g., 3’-(Trifluoromethyl)acetophenone: EA = 0.66 eV) . Validate via cyclic voltammetry (CV) in acetonitrile, referencing Fc/Fc⁺.

Q. Data Contradiction Analysis

Q. How to address conflicting ¹³C NMR assignments for trifluoromethylated acetophenones?

Methodological Answer: Discrepancies may stem from solvent or referencing errors. Resolve by:

Properties

CAS No. |

1823494-65-0 |

|---|---|

Molecular Formula |

C9H6F3IO |

Molecular Weight |

314.04 g/mol |

IUPAC Name |

1-[3-iodo-4-(trifluoromethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H6F3IO/c1-5(14)6-2-3-7(8(13)4-6)9(10,11)12/h2-4H,1H3 |

InChI Key |

ISLUHEXZWFJENR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C(F)(F)F)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.